Cas no 4394-54-1 (1-(3-Chloro-4-methoxyphenyl)propan-1-one)

1-(3-Chloro-4-methoxyphenyl)propan-1-one is a chlorinated aromatic ketone with a methoxy substituent, serving as a valuable intermediate in organic synthesis. Its structural features, including the electron-withdrawing chloro group and electron-donating methoxy group, make it a versatile building block for pharmaceuticals, agrochemicals, and specialty chemicals. The compound exhibits high reactivity in condensation and substitution reactions, facilitating the synthesis of complex molecules. Its well-defined purity and stability under standard conditions ensure consistent performance in laboratory and industrial applications. The presence of both functional groups allows for selective modifications, enhancing its utility in fine chemical production. Proper handling and storage are recommended to maintain its integrity.
1-(3-Chloro-4-methoxyphenyl)propan-1-one structure
4394-54-1 structure
Product Name:1-(3-Chloro-4-methoxyphenyl)propan-1-one
CAS No:4394-54-1
MF:C10H11ClO2
MW:198.646142244339
CID:1515903
PubChem ID:10798044
Update Time:2025-06-07

1-(3-Chloro-4-methoxyphenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloro-4-methoxyphenyl)-1-propanone
    • 1-(3-chloro-4-methoxy-phenyl)-propan-1-one
    • 3-Chloro-4-methoxy-phenylhydrazin
    • STK894840
    • 1-(3-chloro-4-methoxyphenyl)hydrazine
    • 1-(3-Chlor-4-methoxy-phenyl)-propan-1-on
    • BBL022207
    • 3-chloro-4-methoxyphenylhydrazine
    • CTK4F4079
    • AC1NP72B
    • 1-(3'-chloro-4'-methoxyphenyl)-1-propanone
    • (3-CHLORO-4-METHOXY-PHENYL)-HYDRAZINE
    • SureCN5809000
    • 1-(3-Chloro-4-methoxyphenyl)propan-1-one
    • TS-02811
    • Z362839112
    • N14088
    • AB01334387-02
    • 4394-54-1
    • NCGC00342811-01
    • EN300-177882
    • MHJXCGNRHGZATB-UHFFFAOYSA-N
    • CS-0309356
    • SCHEMBL12780432
    • 3'-Chloro-4'-methoxypropiophenone
    • AKOS000299437
    • STK727355
    • MFCD11199128
    • MDL: MFCD11199128
    • Inchi: 1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3
    • InChI Key: MHJXCGNRHGZATB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(CC)=O)OC

Computed Properties

  • Exact Mass: 198.04483
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

1-(3-Chloro-4-methoxyphenyl)propan-1-one Pricemore >>

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